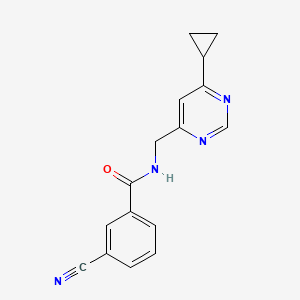

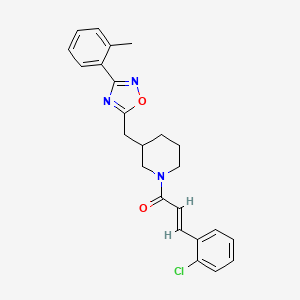

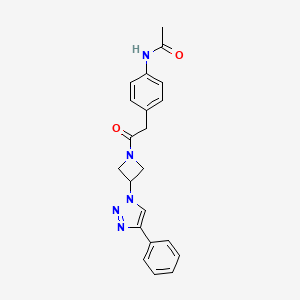

![molecular formula C12H12N4OS B2849179 4-[6-(Thiophen-2-yl)pyrimidin-4-yl]piperazin-2-one CAS No. 2097951-83-0](/img/structure/B2849179.png)

4-[6-(Thiophen-2-yl)pyrimidin-4-yl]piperazin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-[6-(Thiophen-2-yl)pyrimidin-4-yl]piperazin-2-one”, also known as SK-25, has been reported to have significant cytotoxicity towards MiaPaCa-2 malignant cells . It has been studied for its potential as an antitumor agent .

Synthesis Analysis

The synthesis of this compound involves the reaction of thiophene-substituted chalcones with guanidine in the presence of potassium hydroxide . This results in the formation of 4-substituted-6-thiophenopyrimidines, which are then refluxed with acetylacetone or ethylacetoacetate to obtain pyrimidopyrimidines .Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidin-2-one ring attached to a thiophen-2-yl group and a piperazin-2-one group .Chemical Reactions Analysis

The compound can undergo various reactions to form different derivatives. For example, it can react with thioglycolic acid and thiolactic acid to form thiazolidin-4-ones . It can also react with chloroacetylchloride to form azetidin-2-ones .Mecanismo De Acción

The compound has been found to instigate apoptosis in MiaPaCa-2 malignant cells . In studies on Ehrlich ascites tumour (solid), Sarcoma 180 (solid) tumour and Ehrlich ascites carcinoma, it was found to inhibit tumour development by 94.71% in Ehrlich ascites carcinoma (EAC), 59.06% in Ehrlich tumour (ET, solid) and 45.68% in Sarcoma-180 (solid) at a 30 mg/kg dose .

Direcciones Futuras

The significant cytotoxicity of this compound towards malignant cells and its antitumor efficacy suggest that it has potential for further investigation as an antitumor agent . Future research could focus on exploring its mechanism of action in more detail, testing its efficacy against other types of cancer, and developing derivatives with enhanced properties.

Propiedades

IUPAC Name |

4-(6-thiophen-2-ylpyrimidin-4-yl)piperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4OS/c17-12-7-16(4-3-13-12)11-6-9(14-8-15-11)10-2-1-5-18-10/h1-2,5-6,8H,3-4,7H2,(H,13,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGQYFLKBHBCCLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=O)N1)C2=NC=NC(=C2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

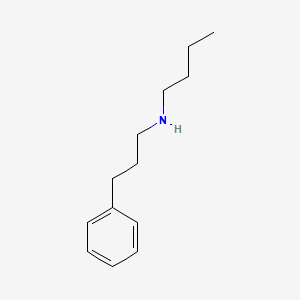

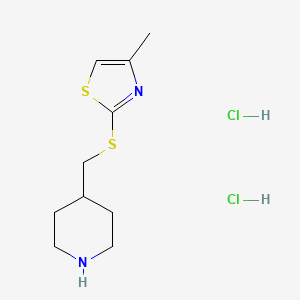

![2-[3-[(2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-oxoethoxy)imino]-1-(dimethylamino)propylidene]malononitrile](/img/structure/B2849099.png)

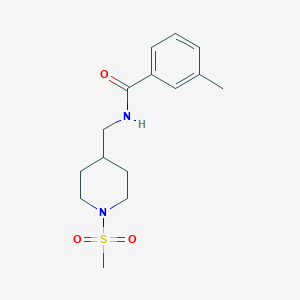

![1-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methyl-4-piperidinecarbohydrazide](/img/structure/B2849104.png)

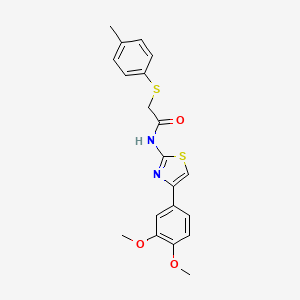

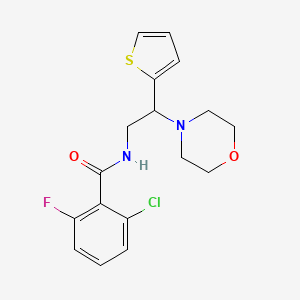

![1-(3-{[(2,4-dimethylphenyl)sulfonyl]amino}benzoyl)-N-methylpiperidine-3-carboxamide](/img/structure/B2849114.png)

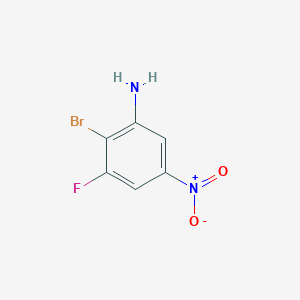

![2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,5,6,7,7a-hexahydro-2H-pyrrolo[3,2-b]pyridin-3-yl]acetic acid](/img/structure/B2849117.png)